N-Boc-L-cysteine Methanethiosulfonate
Description
N-Boc-L-Cysteine Methanethiosulfonate (CAS: 1043867-42-0) is a modified cysteine derivative featuring two functional groups:
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHCCMQDIJSFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategy
The synthesis typically involves two sequential steps:
- Boc Protection of L-Cysteine : Introduction of the Boc group to the amino terminus to prevent undesired reactivity during subsequent modifications.
- Methanethiosulfonation : Functionalization of the thiol group with a methanethiosulfonate group (S-SO₂CH₃) using methyl methanethiosulfonate (MMTS).
Step 1: Boc Protection of L-Cysteine
Reagents and Conditions
- Base : Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to maintain alkaline pH (8–10).
- Solvent : Tetrahydrofuran (THF)/water (10:1) or aqueous THF.
- Protecting Agent : Di-tert-butyl dicarbonate (Boc₂O).
- Reaction Time : 12–24 hours at room temperature.
Procedure
- Dissolution : L-Cysteine is dissolved in a THF/water mixture under mild agitation.
- pH Adjustment : NaOH or NaHCO₃ is added dropwise to achieve pH 10.
- Boc₂O Addition : Boc₂O is added gradually, and the mixture is stirred at 25°C for 12–24 hours.
- Workup :
Yield and Purity
| Parameter | Value | Source |
|---|---|---|
| Yield | 97% | |
| Purity | >95% (HPLC) | |
| Solvent | THF/Water (10:1) |
Step 2: Methanethiosulfonation
Reagents and Conditions
- Solvent : Dichloromethane (DCM) or chloroform (CHCl₃)/trifluoroethanol (TFE).
- Reagent : Methyl methanethiosulfonate (MMTS).
- Base : Triethylamine (Et₃N) or diisopropylethylamine (DIEA) (optional).
- Reaction Time : 2–4 hours at room temperature or reflux.
Procedure
- Activation : N-Boc-L-Cysteine is dissolved in anhydrous DCM or CHCl₃/TFE.
- MMTS Addition : MMTS is added dropwise under inert atmosphere.
- Quenching :
- Reaction monitored via TLC (e.g., hexane/ethyl acetate).
- Solvent removed under vacuum, and product purified via silica gel chromatography.
Key Observations
Data Tables: Experimental Parameters
Purification and Characterization
Purification
Challenges and Optimization
- Thiol Reactivity : The cysteine thiol is prone to oxidation or dimerization, necessitating inert atmospheres during methanethiosulfonation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance MMTS reactivity but may complicate purification. Chlorinated solvents (DCM, CHCl₃) are preferred for better solubility.
Chemical Reactions Analysis
Types of Reactions: N-Boc-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The methanethiosulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Free thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-L-cysteine Methanethiosulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Research involving drug development and the study of enzyme mechanisms.
Industry: Utilized in the production of specialized chemicals and reagents.
Mechanism of Action
The mechanism of action of N-Boc-L-cysteine Methanethiosulfonate involves its reactivity with thiol groups in proteins and other molecules. The methanethiosulfonate group can form disulfide bonds with cysteine residues, thereby modifying the structure and function of proteins. This reactivity is exploited in various biochemical assays and experiments to study protein interactions and functions .
Comparison with Similar Compounds
Key Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₆S₂ |
| Molecular Weight | 299.364 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 523.8 ± 45.0 °C |
| Applications | Protease studies, protein modification, receptor turnover research |
This compound is widely used in biochemical research, such as regulating endo-lysosomal function and receptor dynamics .
Comparison with Similar Compounds
Structural Analogues: Boc-Protected Cysteine Derivatives
Compound 1 : N-Boc-S-(4-methoxybenzyl)-L-cysteine (CAS: 18942-46-6)
- Structure : Features a 4-methoxybenzyl group on the sulfur atom instead of MTS.
- Applications : Primarily used in peptide synthesis due to its stability in acidic conditions .
Compound 2 : N-Boc-S-(4-methylbenzyl)-L-cysteine (CAS: 61925-77-7)
Key Differences :
| Parameter | N-Boc-L-Cysteine MTS | N-Boc-S-(4-MeO-Bn)-Cysteine | N-Boc-S-(4-Me-Bn)-Cysteine |
|---|---|---|---|
| Reactive Group | Methanethiosulfonate | 4-Methoxybenzyl | 4-Methylbenzyl |
| Molecular Weight | 299.36 | 325.42 | 325.42 |
| Primary Use | Protein crosslinking | Peptide synthesis | Drug intermediate |
| Selectivity | High for free -SH groups | Low reactivity | Moderate stability |
Methanethiosulfonate Derivatives with Alternative Functional Groups
Compound 3: N-Succinimidyloxycarbonylundecyl Methanethiosulfonate (CAS: Not provided)
- Structure : Combines MTS with a succinimidyl ester and an 11-carbon chain.
- Applications : Heterobifunctional crosslinker for amine- and sulfhydryl-reactive conjugation .
Compound 4 : N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (CAS: 887407-50-3)
Key Differences :
| Parameter | N-Boc-L-Cysteine MTS | Undecyl MTS-NHS | Heptyl MTS-NHS |
|---|---|---|---|
| Reactive Groups | Boc, MTS | NHS ester, MTS | NHS ester, MTS |
| Chain Length | None | C11 | C7 |
| Solubility | Limited in water | Chloroform, DMSO | Chloroform, DMSO |
| Applications | Biochemical assays | Protein-protein crosslinking | ADC development |
Biotinylated and Tagged Derivatives
Compound 5 : N-t-Boc-Biocytinamidoethyl Methanethiosulfonate
Key Differences :
| Parameter | N-Boc-L-Cysteine MTS | Biocytinamidoethyl MTS |
|---|---|---|
| Functional Tags | None | Biotin |
| Molecular Weight | 299.36 | ~500 (estimated) |
| Applications | General crosslinking | Affinity chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
